

A Comparative Analysis of Carboprost Methyl Cross-reactivity with Prostanoid Receptors

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Compound of Interest

Compound Name: Carboprost Methyl

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This guide provides a detailed comparison of the cross-reactivity of **carboprost methyl** with various prostanoid receptors. Carboprost, a synthetic analog of prostaglandin F2 α (PGF2 α), is primarily utilized for its potent activity at the prostaglandin F receptor (FP receptor).^[1] However, its interaction with other prostanoid receptors, particularly the prostaglandin E receptor subtype 3 (EP3 receptor), is crucial for understanding its complete pharmacological profile and associated side effects.^[1] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers.

Quantitative Analysis of Receptor Activity

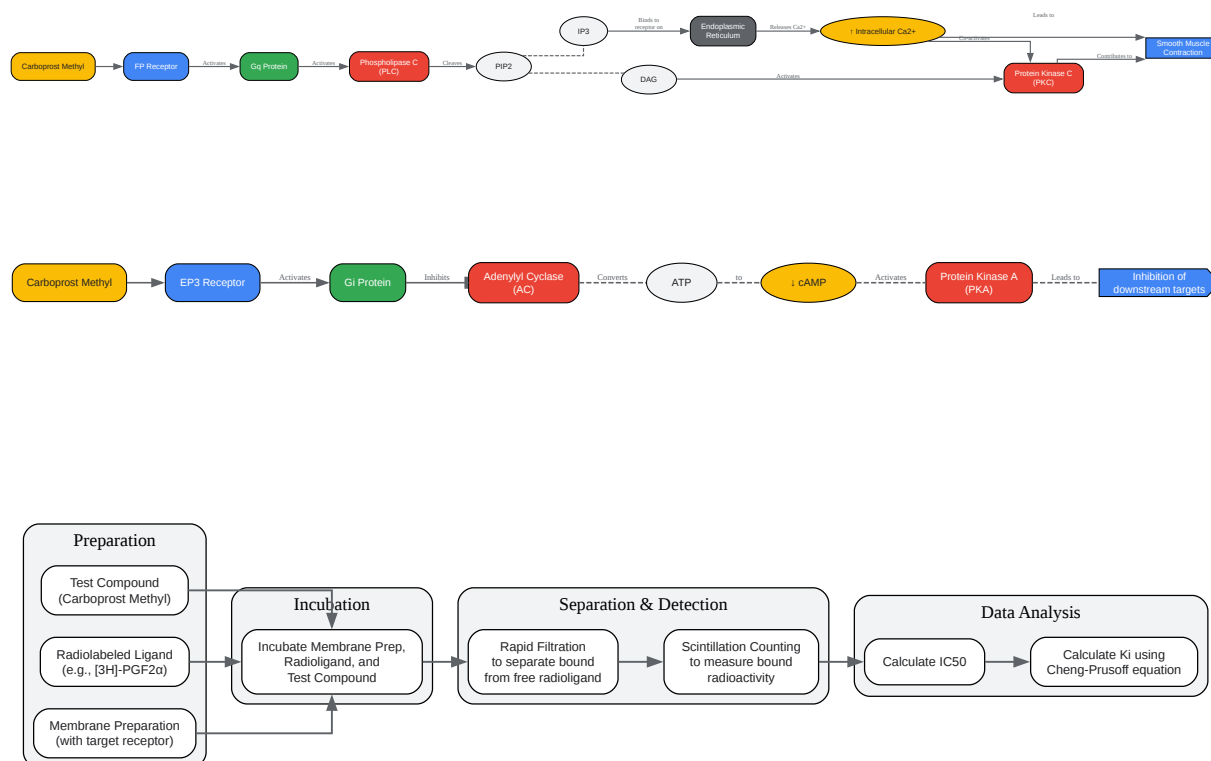
The selectivity of carboprost has been a subject of investigation, with evidence pointing towards significant off-target effects on the EP3 receptor. The following table summarizes the known quantitative data on the binding affinity (K_i) and functional potency (EC₅₀) of carboprost at various human prostanoid receptors. It is important to note that comprehensive screening data for **carboprost methyl** across all prostanoid receptors is limited in publicly available literature. Therefore, data for carboprost (the active moiety) is presented, and inferences for other receptors are drawn from studies on PGF2 α and its analogs.

Receptor Subtype	Primary Signaling Pathway	Carboprost Binding Affinity (Ki)	Carboprost Functional Potency (EC50)	Reference
FP	Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i	High Affinity (Primary Target)	Potent Agonist (Similar to EP3)	[1]
EP3	Gi → ↓ Adenylyl Cyclase → ↓ cAMP	Moderate to High Affinity	Potent Agonist (Similar to FP)	[1]
EP1	Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
EP2	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
EP4	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
DP1	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
DP2 (CRTH2)	Gi → ↓ Adenylyl Cyclase → ↓ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
IP	Gs → ↑ Adenylyl Cyclase → ↑ cAMP	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	
TP	Gq/11 → PLC → IP3 + DAG → ↑ [Ca2+]i	Low/Negligible Affinity (Inferred)	Low/Negligible Activity (Inferred)	

Note: "Inferred" indicates that while direct quantitative data for carboprost is not available, the low cross-reactivity of PGF2 α analogs on these receptors suggests a similar profile for carboprost. A study using a NanoBiT-based G protein activation assay demonstrated that carboprost has only a 10-fold selectivity for the FP receptor over the EP3 receptor, with similar EC50 values for both.^[1] This highlights the most significant cross-reactivity. PGF2 α and its analogs generally exhibit a higher affinity for FP and EP3 receptors compared to other prostanoid receptor subtypes.

Signaling Pathways

The differential effects of carboprost are mediated through the distinct signaling pathways coupled to the FP and EP3 receptors.



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References

- 1. Structures of human prostaglandin F2 α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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